molecular formula C22H21ClN6 B12420959 (6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine

(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine

カタログ番号: B12420959
分子量: 404.9 g/mol
InChIキー: MDRXOFSNECSECW-HXUWFJFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BY27 is a potent and selective inhibitor of the second bromodomains of bromodomain and extra-terminal domain proteins. These proteins include BRD2, BRD3, BRD4, and BRDT. BY27 has shown significant anticancer activity by inhibiting the growth of tumors .

準備方法

Synthetic Routes and Reaction Conditions

BY27 is synthesized through a series of chemical reactions involving the formation of a triazole group, which is crucial for its selective inhibition of bromodomain and extra-terminal domain proteins. The synthesis involves multiple steps, including the formation of intermediates and their subsequent reactions to form the final compound .

Industrial Production Methods

The industrial production of BY27 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to facilitate the reactions and achieve the desired product .

化学反応の分析

Types of Reactions

BY27 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of BY27 .

科学的研究の応用

BY27 has a wide range of applications in scientific research:

作用機序

BY27 exerts its effects by selectively inhibiting the second bromodomains of bromodomain and extra-terminal domain proteins. The triazole group of BY27 forms a water-bridged hydrogen-bonding network with specific amino acids in the bromodomain and extra-terminal domain proteins, leading to its selective inhibition. This inhibition disrupts the interaction between bromodomain and extra-terminal domain proteins and acetylated histones, thereby affecting gene expression and inhibiting tumor growth .

類似化合物との比較

BY27 is unique due to its high selectivity for the second bromodomains of bromodomain and extra-terminal domain proteins. Other similar compounds include:

BY27 stands out due to its improved safety profile and higher selectivity, making it a promising candidate for further research and development .

特性

分子式

C22H21ClN6

分子量

404.9 g/mol

IUPAC名

(6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine

InChI

InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1

InChIキー

MDRXOFSNECSECW-HXUWFJFHSA-N

異性体SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)[C@@H](CC2)NC5=CC=C(C=C5)Cl

正規SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(CC2)NC5=CC=C(C=C5)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。